![molecular formula C15H20N2O B2969860 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide CAS No. 2411217-43-9](/img/structure/B2969860.png)
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide, also known as DMABN, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It belongs to the family of alkynes and is a yellowish powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in cancer cell growth. It has also been shown to bind to DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can reduce tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide in lab experiments is its anticancer properties, which make it a potential candidate for the development of new cancer treatments. Additionally, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is relatively easy to synthesize and can be used as a building block for the synthesis of more complex compounds. However, one limitation of using N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide. One area of interest is the development of new anticancer drugs based on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide. Another potential direction is the use of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide as a fluorescent probe for imaging of biological systems. Additionally, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide may have potential applications in the fields of materials science and catalysis, which could be explored further.
Métodos De Síntesis
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can be synthesized through the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide in the presence of sodium hydride. This reaction yields N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide as a yellowish powder.
Aplicaciones Científicas De Investigación
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging of biological systems. In materials science, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been used as a building block for the synthesis of polymers and as a precursor for the preparation of metal nanoparticles. In catalysis, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been used as a ligand for transition metals in various reactions.
Propiedades
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-6-15(18)16-12(2)11-13-7-9-14(10-8-13)17(3)4/h7-10,12H,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLDDFHVAOEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)
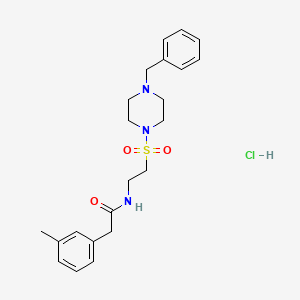
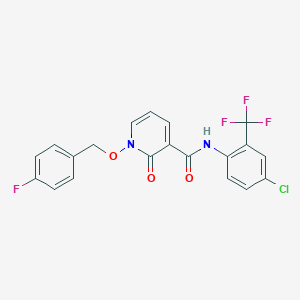
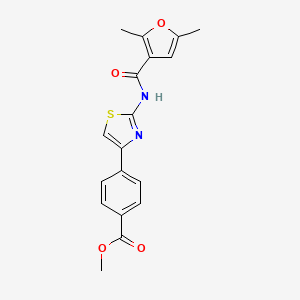
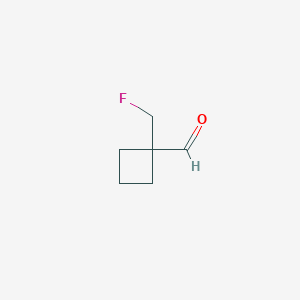


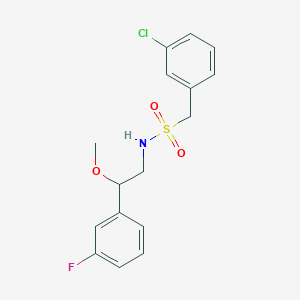

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
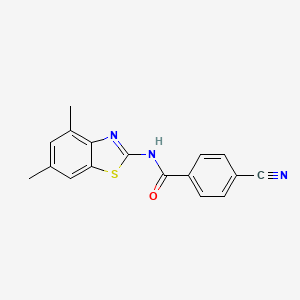
![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)